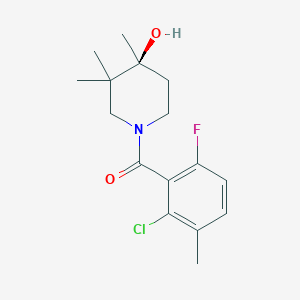![molecular formula C20H25N3O3 B5569210 N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B5569210.png)
N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide, also known as DM-1, is a small molecule drug candidate that has been developed as an anticancer agent. This compound belongs to the class of tubulin inhibitors, which are drugs that disrupt the microtubule network in cells and prevent cell division. DM-1 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Properties
N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide and related compounds have been explored in the context of synthesizing new derivatives with potential antioxidant properties. For example, research has demonstrated the synthesis of compounds incorporating the 3,4-dimethoxybenzyl moiety with antioxidant abilities assessed through various assays, indicating that certain derivatives exhibit significant free-radical scavenging ability (Hussain, 2016).
Protective Groups in Synthesis
The 3,4-dimethoxybenzyl group has been utilized as an N-protecting group in the synthesis of complex molecules. This strategy facilitates the smooth removal of the protecting group under specific conditions, enhancing the yield and purity of the desired products (Grunder-Klotz & Ehrhardt, 1991).
Molecular Docking Studies
Research into compounds with the 3,4-dimethoxybenzylidene moiety includes molecular docking studies to predict their interactions with biological targets. For instance, docking studies have been conducted to understand the binding interactions of such compounds with various receptors, providing insights into potential inhibitory actions against specific proteins (Nayak & Poojary, 2019).
Antimicrobial and Antifungal Activities
Some derivatives of N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide have been investigated for their antimicrobial and antifungal activities. Studies show that specific derivatives exhibit good antimicrobial activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Mickevičienė et al., 2015).
Nonlinear Optical Properties
The exploration of nonlinear optical properties in derivatives of N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide has shown promise for applications in optical devices. Such compounds have been analyzed for their third-order nonlinear optical properties, indicating their potential utility in optical limiters and switches (Naseema et al., 2010).
Eigenschaften
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-(3-methylanilino)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-15-6-4-7-17(12-15)21-11-5-8-20(24)23-22-14-16-9-10-18(25-2)19(13-16)26-3/h4,6-7,9-10,12-14,21H,5,8,11H2,1-3H3,(H,23,24)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXHAPOFCXPJOZ-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCCC(=O)NN=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NCCCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5569157.png)

![2-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5569175.png)


![7-(2,5-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5569204.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5569209.png)
![1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-2-piperazinone](/img/structure/B5569213.png)
![3-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5569218.png)
![2-phenyl-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5569222.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5569230.png)